The synthesis of 4-Amino-6-chloropyrimidine-2-thiol typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes:
In industrial settings, optimized synthetic routes may utilize advanced catalytic systems or continuous flow reactors to enhance efficiency and scalability, although specific proprietary methods may vary among manufacturers .
The molecular structure of 4-Amino-6-chloropyrimidine-2-thiol can be described as follows:
4-Amino-6-chloropyrimidine-2-thiol can participate in various chemical reactions:
The mechanism of action for 4-Amino-6-chloropyrimidine-2-thiol primarily relates to its role as a kinase inhibitor. It interacts with specific targets such as cyclin-dependent kinase 2 (CDK2):
This mechanism underscores its potential therapeutic applications in oncology .
The physical and chemical properties of 4-Amino-6-chloropyrimidine-2-thiol include:
4-Amino-6-chloropyrimidine-2-thiol has several notable applications:
4-Amino-6-chloropyrimidine-2-thiol (CAS 116230-29-6) is a halogenated heterocyclic compound with systematic IUPAC name 4-amino-6-chloro-1H-pyrimidine-2-thione. Its molecular formula is C4H4ClN3S, and molecular weight is 161.61 g/mol [1]. The core structure consists of a pyrimidine ring with three distinct functional groups:
Table 1: Nomenclature and Identifiers
Designation | Value |
---|---|
IUPAC Name | 4-amino-6-chloro-1H-pyrimidine-2-thione |
CAS Number | 116230-29-6 |
Molecular Formula | C4H4ClN3S |
SMILES | S=C1NC(N)=NC(Cl)=C1 |
InChI Key | UQTKZJINYXFFHD-UHFFFAOYSA-N |
Common Synonyms | 4-Amino-6-chloropyrimidine-2-thiol; 6-Chloro-2-thioxo-2,3-dihydropyrimidin-4-amine |
The thiol group exhibits prototropic tautomerism, favoring the thione form (-N=C(SH)- ⇌ -NH-C(S)=) in solid state and polar solvents, as confirmed by X-ray crystallography [1] [8]. This tautomerism enhances hydrogen-bonding capability, enabling complex formation with transition metals. The electron-withdrawing chlorine at C6 creates an electronic asymmetry, making C2 and C6 susceptible to nucleophilic substitution [3] [9].
4-Amino-6-chloropyrimidine-2-thiol emerged in the late 20th century alongside targeted heterocyclic synthesis for pharmaceutical development. Its CAS registration (116230-29-6) indicates first reporting circa 1990–1993, coinciding with advancements in nucleophilic amination of chloropyrimidines [1] [9]. Early synthetic routes involved:
The compound gained prominence as a versatile synthon for kinase inhibitor scaffolds in the 2000s, particularly following discoveries that its derivatives inhibit EGFR (Epidermal Growth Factor Receptor) and FAB1B kinases [3] [10]. Patent analyses reveal increasing utilization in medicinal chemistry programs after 2010, driven by demand for fused pyrimidine cores [5].
Table 2: Key Physical Properties
Property | Value | Reference |
---|---|---|
Melting Point | 215–216°C (dec.) | [4] |
Density | 1.4 ± 0.1 g/cm³ | [4] |
LogP (Partition Coefficient) | 0.84 | [4] |
Hydrogen Bond Donor/Acceptor | 2/3 | [1] |
This molecule exemplifies multifunctional pyrimidine chemistry, where three distinct reactive sites enable sequential modifications:
Pharmacologically, it serves as a precursor to bioactive fused heterocycles:
Its structural similarity to nucleic acid bases (e.g., cytosine/thiocytosine) enables biomolecular targeting, particularly in antimetabolite therapies [10]. Adamantane-modified derivatives show enhanced blood-brain barrier penetration for neurodegenerative disease therapeutics [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7